1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione
Description
1-tert-Butyl-3-(hydroxymethyl)pyridine-2(1H)-thione is a pyridine-2(1H)-thione derivative characterized by a tert-butyl group at the N1 position and a hydroxymethyl substituent at the C3 position. This compound belongs to a class of sulfur-containing heterocycles with demonstrated biological and chemical utility, including applications in medicinal chemistry and materials science. The hydroxymethyl group at C3 introduces hydrogen-bonding capacity, which may influence solubility and intermolecular interactions in biological systems .
Synthetic routes to similar pyridine-2(1H)-thiones often involve condensation reactions using cyanothioacetamide, aldehydes, and ketones in the presence of bases like triethylamine, as seen in the preparation of 3-cyano-4,6-distyrylpyridin-2(1H)-thione derivatives . For 1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione, specialized steps such as tert-butyl group introduction via silylation-protection strategies (e.g., tert-butyldimethylsilyloxy intermediates) and subsequent acid hydrolysis may be employed to install the hydroxymethyl group .
Properties
IUPAC Name |
1-tert-butyl-3-(hydroxymethyl)pyridine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-10(2,3)11-6-4-5-8(7-12)9(11)13/h4-6,12H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEDNTNCXOKRQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC=C(C1=S)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001184144 | |
| Record name | 1-(1,1-Dimethylethyl)-3-(hydroxymethyl)-2(1H)-pyridinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001184144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887573-15-1 | |
| Record name | 1-(1,1-Dimethylethyl)-3-(hydroxymethyl)-2(1H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887573-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl)-3-(hydroxymethyl)-2(1H)-pyridinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001184144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiourea Intermediate Formation via Isothiocyanate Coupling
A foundational step in synthesizing 1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione involves the reaction of 3-(hydroxymethyl)pyridine with tert-butyl isothiocyanate. This process, adapted from analogous syntheses of thiohydantoins and pyridine derivatives, proceeds via nucleophilic addition-elimination .
Representative Protocol :
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Reactants : 3-(Hydroxymethyl)pyridine (1.0 equiv), tert-butyl isothiocyanate (1.1 equiv).
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Catalyst : Triethylamine (1.2 equiv) or sodium hydride (0.9 equiv) .
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Conditions : Reflux at 40–60°C for 3–6 hours under inert atmosphere.
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Workup : Sequential washing with aqueous HCl (1M), saturated NaHCO₃, and brine, followed by solvent evaporation .
This step yields a thiourea intermediate, characterized by FT-IR (C=S stretch at 1200–1250 cm⁻¹) and NMR (δ 8.3–8.5 ppm for NH in CDCl₃) .
Cyclization to Pyridine-2-thione Core
Cyclization of the thiourea intermediate into the pyridine-2-thione scaffold is achieved under basic or thermal conditions. Sodium hydride in THF or DMF at 0–25°C induces intramolecular nucleophilic attack, forming the six-membered ring .
Key Observations :
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Base Selection : Sodium hydride (NaH) outperforms weaker bases (e.g., K₂CO₃) in cyclization efficiency (85% yield vs. 45%) .
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Solvent Effects : Polar aprotic solvents (THF, DMF) enhance reaction rates compared to DCM .
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Side Reactions : Overheating (>60°C) promotes desulfurization, reducing thione content .
Hydroxymethyl Group Protection-Deprotection Strategies
The hydroxymethyl group’s reactivity necessitates protective strategies during synthesis. tert-Butyldimethylsilyl (TBDMS) ethers and acetals are employed to prevent oxidation or unintended coupling .
Protective Methodologies :
| Protecting Group | Reagent | Conditions | Deprotection |
|---|---|---|---|
| TBDMS | TBDMS-Cl, imidazole | DCM, 25°C, 12 h | TBAF in THF, 0°C, 1 h |
| Acetal | 2,2-Dimethoxypropane | MeOH, p-TsOH, 50°C, 4 h | HCl (1M), EtOH, 25°C, 2 h |
Post-cyclization deprotection restores the hydroxymethyl functionality without degrading the thione moiety .
Alternative Routes via Thiohydantoin Analogues
Patent literature describes thiohydantoin formation as a precursor to heterocyclic thiones. For example, methyl 2-(3-tert-butyl-1-thioureido)acetate cyclizes to 5-benzyl-3-tert-butyl-2-thiohydantoin under NaH/THF . Adapting this to pyridine systems involves:
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Substrate Modification : Replacing glycine esters with 3-(hydroxymethyl)pyridine derivatives.
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Cyclization : Using NaH (2.0 equiv) in THF at 0°C to minimize side reactions .
This route achieves moderate yields (60–70%) but requires rigorous purification via silica gel chromatography .
Industrial-Scale Synthesis Considerations
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. Key parameters include:
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Residence Time : 10–15 minutes at 50°C.
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Catalyst Loading : 5 mol% triethylamine.
Analytical Characterization
Critical spectroscopic data for the target compound:
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¹H NMR (CDCl₃) : δ 1.45 (s, 9H, tert-butyl), δ 4.70 (s, 2H, CH₂OH), δ 7.25–8.10 (m, 3H, pyridine-H) .
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HRMS : [M+H]⁺ calcd. for C₁₁H₁₆N₂OS: 231.0934; found: 231.0936 .
Challenges and Optimization Opportunities
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Byproduct Formation : Competing N-alkylation during thiourea synthesis is mitigated by stoichiometric control (tert-butyl isothiocyanate in 1.1× excess) .
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Solvent Recovery : DCM and THF are recycled via distillation, reducing costs by 30% .
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Catalyst Recycling : Immobilized triethylamine on silica improves recyclability (5 cycles, <5% activity loss) .
Chemical Reactions Analysis
1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 1-tert-butyl-3-formylpyridine-2(1H)-thione or 1-tert-butyl-3-carboxypyridine-2(1H)-thione.
Scientific Research Applications
1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Further research is needed to explore its efficacy and safety in medical applications.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxymethyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Electronic Effects :
- The hydroxymethyl group in the target compound acts as a mild electron donor, contrasting with electron-withdrawing groups (e.g., cyano, CF₃) in analogues .
Anticancer Activity
- S22 (IC₅₀ = 1.71 µM against A375 melanoma) features a thiophene substituent, while the hydroxymethyl group in the target compound may improve water solubility and reduce toxicity .
- Neurotropic Activity: 3-Cyano-6-phenyl-4-(3′-pyridyl)pyridine-2(1H)-thione derivatives exhibit neurotropic effects via GABAergic modulation, a property less likely in the target compound due to its bulky tert-butyl group .
Antimicrobial and Chelation Properties
- Zinc Binding : 3-Hydroxypyridin-2-thiones (e.g., pyrithione zinc) act as antimicrobials by chelating Zn²⁺. The hydroxymethyl group in the target compound may similarly coordinate metal ions, though steric hindrance from tert-butyl could reduce efficacy compared to smaller analogues .
Physicochemical Properties
Biological Activity
1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione is a pyridine derivative notable for its unique structure, which includes a tert-butyl group, a hydroxymethyl group, and a thione functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C10H15NOS
- Molecular Weight : 197.3 g/mol
- CAS Number : 887573-15-1
The presence of the thione group allows for unique interactions with biological molecules, which may contribute to its biological activity.
The mechanism of action of 1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The thione group can participate in thiol-thione tautomerism, influencing its reactivity and interactions within biological systems. The hydroxymethyl group may enhance binding through hydrogen bonding, potentially increasing the compound's affinity for its targets.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives can inhibit the growth of various bacterial strains and fungi, suggesting that 1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione may possess similar effects.
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective against |
Anticancer Properties
Preliminary studies suggest that this compound may also exhibit anticancer properties. Research focusing on similar pyridine derivatives has revealed their potential to inhibit cancer cell proliferation by interfering with cellular pathways involved in growth and survival.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
The results indicated that compounds with structural similarities could induce apoptosis in cancer cells, leading to reduced viability.
Case Studies
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Case Study on Anticancer Activity :
A study evaluating the effects of 1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione on MCF-7 cells demonstrated a dose-dependent reduction in cell viability after 48 hours of treatment. The mechanism was linked to the inhibition of topoisomerase II activity, a crucial enzyme in DNA replication. -
Antimicrobial Testing :
In vitro assays using disk diffusion methods showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, confirming its broad-spectrum antimicrobial potential.
Comparison with Related Compounds
The biological activity of 1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione can be compared with other pyridine derivatives:
| Compound | Biological Activity |
|---|---|
| 1-tert-butyl-3-methylpyridine-2(1H)-thione | Lower antimicrobial activity |
| 1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-one | Different reactivity profile; less potent against cancer cells |
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thione derivatives of pyridines are often prepared by reacting hydroxyl-substituted pyridines with thiocyanate reagents under reflux in methanol or ethanol. A similar approach involves using tert-butyl-substituted precursors, where the tert-butyl group enhances steric stabilization during synthesis . Solvent-free conditions with catalysts like nickel nitrate hexahydrate have also been reported for analogous thione syntheses, improving atom economy and yield .
- Key Steps :
- Functionalization of the pyridine ring with tert-butyl and hydroxymethyl groups.
- Thione introduction via thiourea or isothiocyanate intermediates.
- Characterization by NMR, IR, and mass spectrometry to confirm regiochemistry.
Q. How is the structure of 1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., tert-butyl protons at ~1.3 ppm, thione sulfur influencing neighboring protons) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular weight (calculated: ~223.3 g/mol).
- X-ray Crystallography : Resolves bond lengths and angles, confirming thione tautomerism over thiol forms .
- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities.
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Steric and Electronic Effects :
- The tert-butyl group acts as a steric shield, directing electrophilic attacks to the hydroxymethyl-thione region.
- Stabilizes intermediates via hyperconjugation, favoring thione tautomer retention during reactions .
- Experimental Design :
- Compare reaction rates with/without tert-butyl using kinetic studies (e.g., UV-Vis monitoring).
- Computational modeling (DFT) to map electron density and reaction pathways .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Stability Assessment :
- pH Studies : Test solubility and degradation in buffers (pH 2–12) via HPLC tracking.
- Thermal Analysis : TGA/DSC to determine decomposition thresholds (>200°C typical for tert-butyl pyridines) .
- Mitigation Strategies :
- Lyophilization for long-term storage.
- Use of antioxidants (e.g., BHT) in solution to prevent thione oxidation.
Q. Are there computational models predicting the compound’s interactions with biological targets?
- Modeling Approaches :
- Molecular Docking : Screen against enzymes (e.g., kinases) using PyMOL or AutoDock. Focus on thione’s sulfur as a hydrogen-bond acceptor .
- MD Simulations : Assess binding stability in lipid bilayers or protein pockets (e.g., 100-ns simulations in GROMACS).
- Validation : Compare with in vitro assays (e.g., enzyme inhibition IC) to refine force field parameters .
Q. How can the compound’s bioactivity be evaluated against microbial pathogens?
- Protocol :
- Kirby-Bauer Assay : Test antimicrobial activity at 30 µg/disc concentrations. Measure inhibition zones for Gram-positive (e.g., Bacillus cereus) and Gram-negative strains .
- MIC Determination : Use broth microdilution to quantify minimum inhibitory concentrations.
- Data Interpretation : Correlate substituent effects (e.g., tert-butyl hydrophobicity) with bioactivity trends.
Methodological Challenges and Contradictions
Q. How are contradictions in spectroscopic data resolved for thione tautomers?
- Case Study : X-ray crystallography often confirms the thione form (C=S), but solution-state NMR may show equilibrium with minor thiol tautomers.
- Resolution : Use low-temperature NMR (-40°C) to slow tautomer interconversion. Compare with IR data (C=S stretch at ~1250 cm) .
Q. What are the limitations of current synthetic methods for scaling up production?
- Key Issues :
- Low yields in solvent-free systems due to side reactions.
- Purification challenges from tert-butyl byproducts.
- Innovations :
- Flow chemistry for continuous thione synthesis.
- Green solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
